molecular formula C18H23F3N2O3S B4066956 N-cyclopropyl-3-(1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide

N-cyclopropyl-3-(1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide

Cat. No. B4066956
M. Wt: 404.4 g/mol
InChI Key: QDYZVJCBMFJLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-(1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide is a useful research compound. Its molecular formula is C18H23F3N2O3S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-3-(1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide is 404.13814826 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-3-(1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-(1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Discovery

  • Cyclopropane Derivatives Synthesis : Cyclopropanes are integral in drug compounds, offering a method to diversify lead-like compounds and fragments suitable for drug discovery through cobalt-catalyzed cyclopropanation and subsequent derivatization (Chawner, Cases-Thomas, & Bull, 2017).
  • CDK Inhibitors : A synthesis method involving beta-piperidinoethylsulfides led to the discovery of inhibitors for the cyclin-dependent kinase CDK2, demonstrating the compound's potential in cancer treatment (Griffin et al., 2006).
  • Alzheimer’s Disease Drug Candidates : New derivatives of a similar compound were synthesized, showing potential as drug candidates for Alzheimer’s disease through enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018).

Insecticide Development

  • Sulfoximines as Insecticides : The discovery of sulfoxaflor, featuring the sulfoximine scaffold, marks the creation of a new class of insecticides with broad-spectrum efficacy against sap-feeding pests, presenting a unique mode of action and resistance profile compared to existing classes (Zhu et al., 2011).

Mechanistic Insights and Applications

  • Mechanosynthesis for Drug Development : Demonstrating the first use of mechanochemistry to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, highlighting a novel method for pharmaceutical synthesis with good yields (Tan, Štrukil, Mottillo, & Friščić, 2014).

properties

IUPAC Name

N-cyclopropyl-3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3S/c19-18(20,21)15-3-1-2-4-16(15)27(25,26)23-11-9-13(10-12-23)5-8-17(24)22-14-6-7-14/h1-4,13-14H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYZVJCBMFJLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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